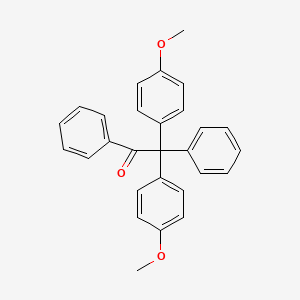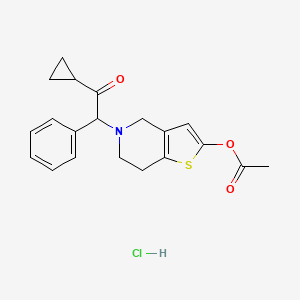
2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone, also known as this compound, is a useful research compound. Its molecular formula is C28H24O3 and its molecular weight is 408.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protein Detection and Quantitation : A derivative of 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone, namely 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene, was used in the development of fluorescent probes for protein detection and quantitation. These probes exhibit aggregation-induced emission characteristics, making them useful for sensitive and selective biological applications, like detecting bovine serum albumin as a model protein (Tong et al., 2007).
Coordination Chemistry : Partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene, including a derivative of this compound, have been synthesized for use in coordination chemistry. These compounds are seen as an alternative to the calix[4]arene ligand system, useful in creating complex molecular structures (Fujita et al., 2004).
Synthetic Chemistry : The compound has been utilized in synthetic chemistry, for instance, in the α-chlorination of aryl ketones using manganese(III) acetate. This process yields α,α-dichloro derivatives, demonstrating the compound's reactivity and potential in various synthetic routes (Tsuruta et al., 1985).
Molecular Engineering : The compound plays a role in the formation of cyclic peroxides and 1,2-dioxanes, involving reactions with manganese(III). These reactions are significant in molecular engineering, showing the compound's versatility in creating diverse molecular structures (Nishino et al., 1991).
Environmental and Biological Studies : this compound derivatives have been studied for their estrogenic and proestrogenic properties, which are important in understanding the environmental and biological impact of certain pesticides, such as methoxychlor (Bulger et al., 1985).
作用機序
Mode of Action
The exact mode of action of 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone is currently unknown due to the lack of specific research on this compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
生化学分析
Biochemical Properties
2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as antioxidant activity and modulation of metabolic pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical or therapeutic outcomes without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation and elimination . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and toxicity of this compound, affecting its pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which influence its cellular uptake and efflux . Additionally, binding proteins can facilitate its distribution within different cellular compartments, affecting its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.
特性
IUPAC Name |
2,2-bis(4-methoxyphenyl)-1,2-diphenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O3/c1-30-25-17-13-23(14-18-25)28(22-11-7-4-8-12-22,24-15-19-26(31-2)20-16-24)27(29)21-9-5-3-6-10-21/h3-20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJABGGDHWJYNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747177 |
Source


|
| Record name | 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103281-33-0 |
Source


|
| Record name | 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)

![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)




